molecular formula C9H10FNO B13503050 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B13503050
M. Wt: 167.18 g/mol
InChI Key: VYZKSWRWSVEPPS-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative with a ketone-functionalized side chain. Its structure comprises a pyridine ring substituted with fluorine at the 5-position and a 2-methylpropan-1-one group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances the pyridine ring’s electrophilicity, and the branched alkyl ketone moiety, which may influence steric and solubility properties.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10FNO/c1-6(2)9(12)7-3-8(10)5-11-4-7/h3-6H,1-2H3

InChI Key

VYZKSWRWSVEPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CN=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s pathways often involve binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyridine vs. Thiophene vs. Benzene Derivatives
  • 1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one (): Replaces the pyridine ring with a thiophene (sulfur-containing heterocycle) substituted with chlorine at the 5-position. Molecular weight: 202.66 g/mol (C9H10ClOS) vs. ~181.18 g/mol (estimated for 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, C9H10FNO). Applications: Intermediate in agrochemicals or materials science .
  • 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (): Substitutes pyridine with a dichloro-fluorophenyl ring. Molecular weight: 200.64 g/mol (C10H10ClFO). Applications: Likely used in organic synthesis or as a pharmaceutical precursor .
Benzofuran and Piperidine Derivatives
  • Bromine substitution enhances molecular weight (297.15 g/mol, C13H13BrO2) and may improve halogen bonding in target interactions .
  • 1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one (): Incorporates a piperidine ring with a hydroxyimino group, introducing hydrogen-bonding capability. Molecular weight: 184.24 g/mol (C9H16N2O2). Potential use in prodrugs or enzyme inhibitors due to amine functionality .

Substituent Effects

Halogen vs. Alkyl/Aryl Substituents
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one ():

    • Methoxy group (-OCH₃) donates electrons via resonance, contrasting with fluorine’s electron-withdrawing effect.
    • Molecular weight: 178.23 g/mol (C11H14O2).
    • Applications: Likely a fragrance or solvent due to lower polarity .
  • 1-(4-Ethylphenyl)-2-methylpropan-1-one ():

    • Ethyl group enhances hydrophobicity, reducing aqueous solubility compared to fluorinated analogs.
    • Molecular weight: 176.26 g/mol (C12H16O) .
Amino-Functionalized Derivatives
  • 1-(2-Aminophenyl)-2-methylpropan-1-one (): Amino group (-NH₂) introduces basicity and hydrogen-bonding capacity. Molecular weight: 163.22 g/mol (C10H13NO). Potential use in chelating agents or as a building block for Schiff base synthesis .

Physicochemical and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one Pyridine 5-F, 3-(2-methylpropan-1-one) ~181.18 Drug intermediate, electrophilic reactivity
1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one Thiophene 5-Cl 202.66 Agrochemical intermediate
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one Benzene 3-Cl, 2-F 200.64 Organic synthesis, halogenated precursor
1-(4-Methoxyphenyl)-2-methylpropan-1-one Benzene 4-OCH₃ 178.23 Solvent, fragrance component
1-(2-Aminophenyl)-2-methylpropan-1-one Benzene 2-NH₂ 163.22 Chelation, Schiff base synthesis

Biological Activity

1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one, a compound with the molecular formula C9_9H10_{10}FNO and CAS number 1247797-15-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 167.18 g/mol
  • Structure : Contains a pyridine ring substituted with a fluorine atom at the 5-position and a ketone functional group.

Biological Activity Overview

Research indicates that 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially making it useful in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases.
  • Anticancer Activity : Early-stage research highlights its potential to affect cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

The biological activity of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is believed to involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell proliferation and survival.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of E. coli and S. faecium
Anti-inflammatoryReduces cytokine release in vitro
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies have explored the biological activity of 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one:

  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against Gram-negative bacteria, revealing an ID50 value indicating significant inhibitory activity against E. coli (ID50 = 1×1071\times 10^{-7} M) and S. faecium (ID50 = 9×1089\times 10^{-8} M) .
  • Inflammatory Response Modulation :
    • In vitro experiments demonstrated that treatment with the compound reduced the release of pro-inflammatory cytokines from activated macrophages, suggesting potential therapeutic applications for inflammatory diseases .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines showed that the compound could induce apoptosis and inhibit cell proliferation, indicating its potential as a lead compound in anticancer drug development .

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